![molecular formula C15H16N4O B1341728 3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 946686-69-7](/img/structure/B1341728.png)

3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

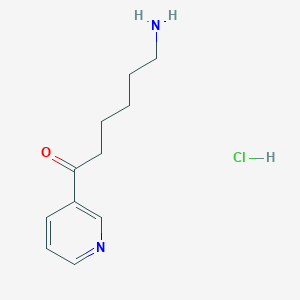

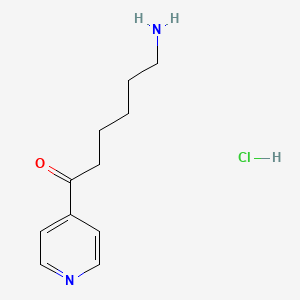

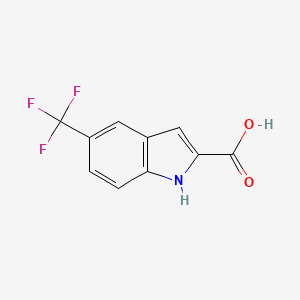

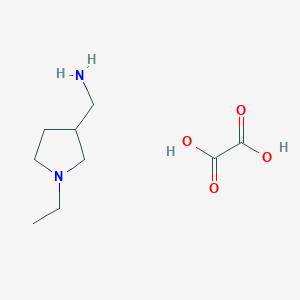

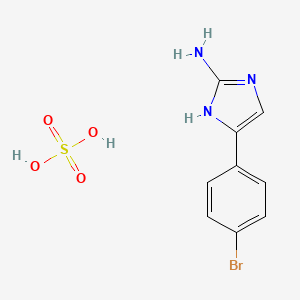

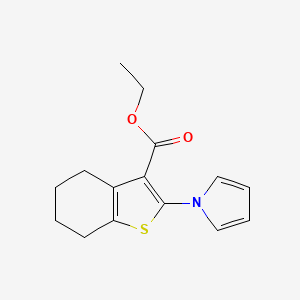

The compound "3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which is a bicyclic heterocyclic system. This class of compounds has been extensively studied due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties . The presence of a methoxyphenyl group and amine functionality in the compound suggests potential for interaction with biological targets, possibly through hydrogen bonding or π-π interactions.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the reaction of various precursors such as aminopyrazoles, carboxylates, and hydrazides in the presence of suitable reagents and conditions. For instance, the synthesis of related pyrazolo[3,4-d]pyrimidin-4-one derivatives has been achieved by hydrolysis, acylation, and subsequent reactions with different amines and hydrazines . Similarly, the synthesis of pyrazolo[4,3-d]pyrimidin-7-amines involves the introduction of lipophilic groups and acyl moieties on the bicyclic scaffold . Although the exact synthesis route for "3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine" is not detailed in the provided papers, it is likely to follow analogous strategies involving the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at the relevant positions.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a fused pyrazole and pyrimidine ring system. The substitution pattern on the rings can significantly influence the compound's biological activity and binding affinity to biological targets. For example, the introduction of a 4-methoxyphenyl group at the 5-position of the pyrazolo[4,3-d]pyrimidine scaffold has been shown to confer high affinity and selectivity for the human A3 adenosine receptor . The molecular structure is further refined by introducing substituents with varying steric bulk and lipophilicity, which can be rationalized through in silico receptor-driven approaches .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including cyclocondensation, acylation, and reactions with amines, to yield a wide array of compounds with potential biological activities . The reactivity of the amine group in "3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine" could allow for further derivatization, potentially leading to compounds with enhanced or altered biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. Computational studies on related compounds have shown that short-range van der Waals forces, dipole moments, and atomic charges play a significant role in their biological activities . The presence of electron-donating groups, such as the methoxy group in the compound of interest, can affect these properties and thus the compound's interaction with biological targets. The crystal structure analysis of a related compound has provided insights into the coplanarity of the pyrazole, pyridine, and pyran rings, which could be relevant for the binding interactions of "3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine" .

Scientific Research Applications

Synthesis and Medicinal Aspects

3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that belongs to the broader family of pyrazolo[1,5-a]pyrimidines, known for their significant presence in medicinal chemistry due to their wide range of biological properties. The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its potential in drug discovery, showing a broad spectrum of medicinal properties including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. This scaffold serves as a building block for developing drug-like candidates, with numerous SAR studies conducted to derive lead compounds for various disease targets. The ongoing exploration of this scaffold by medicinal chemists aims to develop potential drug candidates, highlighting the scaffold's versatility and potential in therapeutic applications (Cherukupalli et al., 2017).

Regio-Orientation in Chemical Synthesis

In the chemical synthesis of pyrazolo[1,5-a]pyrimidines, the regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents are critical. These reactions lead to the formation of pyrazolo[1,5-a]pyrimidines, where the comparable nucleophilicity of the exocyclic NH2 group and endocyclic NH causes controversies regarding the regio-orientation of substituents on the pyrimidine ring. This review focuses on clarifying these aspects, presenting a comprehensive discussion on the subject and potentially guiding future synthetic efforts in this area (Mohamed & Mahmoud, 2019).

Heterocyclic Chemistry and Catalysis

The significance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, including the pyrazolo[1,5-a]pyrimidine derivatives, cannot be overstated. These catalysts facilitate the development of complex molecular structures, enhancing synthetic efficiency and sustainability. This review article covers synthetic pathways employed for developing substituted pyranopyrimidines using diverse hybrid catalysts, including organocatalysts, metal catalysts, and green solvents. It underscores the critical role of catalysis in advancing the synthesis of medicinally relevant heterocycles, showcasing the ongoing innovation in this field (Parmar, Vala, & Patel, 2023).

Future Directions

Pyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name |

3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c1-9-8-13(16)19-15(17-9)14(10(2)18-19)11-4-6-12(20-3)7-5-11/h4-8H,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCPJAUELBWVEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N)C)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate](/img/structure/B1341653.png)

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)